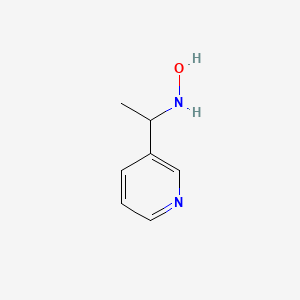

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-pyridin-3-ylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYDBORWSVDNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587650 | |

| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887411-44-1 | |

| Record name | N-Hydroxy-α-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887411-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, a valuable intermediate in pharmaceutical research. The synthesis is a multi-step process commencing with the formation of 3-acetylpyridine, followed by oximation and subsequent selective reduction to the target hydroxylamine. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Synthesis of 3-Acetylpyridine

The initial and crucial step in this synthesis is the preparation of 3-acetylpyridine. Various methods have been reported for its synthesis, with a common industrial approach involving the condensation of a nicotinic acid ester with a source of acetyl group.

Experimental Protocol: Condensation of Ethyl Nicotinate and Ethyl Acetate

A robust method for the synthesis of 3-acetylpyridine involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium metal[1].

Procedure:

-

In a suitable reaction vessel, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate[1].

-

Heat the mixture to reflux and maintain the reaction for 5 hours[1].

-

After the reaction is complete, cool the mixture and adjust the pH to 6-7 with 50% acetic acid[1].

-

Separate the oily layer and add 650 ml of 20% sulfuric acid. Reflux the mixture for 2 hours[1].

-

Cool the reaction mixture and adjust the pH to 7-8 with 30% sodium hydroxide[1].

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation[1].

-

Purify the crude product by vacuum distillation, collecting the fraction at 86-88°C/10 mmHg to obtain 3-acetylpyridine as a colorless liquid[1].

Alternative Method: Gas-Phase Catalytic Synthesis

An alternative, continuous-flow method involves the gas-phase reaction of a nicotinate ester with acetic acid over a solid catalyst[2][3].

Procedure: A mixture of methyl nicotinate (22 g/h), acetic acid (57 g/h), and water (20 g/h) is vaporized and passed with nitrogen (10 l/h) over a catalyst bed at 400°C. The catalyst consists of 2% by weight of sodium oxide on an anatase titanium dioxide support[2]. The reaction products are then condensed and collected.

Quantitative Data for 3-Acetylpyridine Synthesis

| Method | Reactants | Catalyst/Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Condensation | Ethyl nicotinate, Ethyl acetate | Sodium metal | Reflux | 90.2 | - | [1] |

| Gas-Phase | Methyl nicotinate, Acetic acid | 2% Na2O on TiO2 | 400 | 60 (selectivity) | - | [2] |

| Gas-Phase | Butyl nicotinate, Acetic acid | - | 410 | 73 | - | [3] |

Synthesis of 3-Acetylpyridine Oxime

The second step involves the conversion of the ketone functional group in 3-acetylpyridine to an oxime. This is a standard reaction with hydroxylamine. A general procedure, adaptable from the synthesis of 4-acetylpyridine oxime, is provided below[4].

Experimental Protocol: Oximation of 3-Acetylpyridine

Procedure:

-

Dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

-

Add this solution to a 20% aqueous solution of sodium hydroxide.

-

To this stirred solution, add 3-acetylpyridine (1 equivalent) at once. A precipitate will form rapidly[4].

-

Stir the reaction mixture at 0-5°C for 2 hours[4].

-

Collect the precipitate by suction filtration and wash it with cold water[4].

-

The crude product can be purified by recrystallization from hot water to yield the pure E-oxime[4].

Quantitative Data for 3-Acetylpyridine Oxime Synthesis

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Acetylpyridine | Hydroxylamine hydrochloride, NaOH | Water | 0-5 | 81-88 (crude) | [4] |

Synthesis of this compound

This final step is the most critical, involving the selective reduction of the oxime to the desired hydroxylamine. Care must be taken to avoid over-reduction to the corresponding primary amine. Catalytic hydrogenation and chemical reduction are two viable approaches.

Experimental Protocol: Catalytic Hydrogenation

The selective reduction of oximes to hydroxylamines can be achieved using platinum-based catalysts in the presence of an acid[5][6].

Procedure:

-

Dissolve 3-acetylpyridine oxime in ethanol containing a stoichiometric amount of hydrochloric acid.

-

Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., 3 bar) at room temperature[5].

-

Monitor the reaction progress to ensure the reduction stops at the hydroxylamine stage.

-

After the reaction is complete, filter off the catalyst.

-

The product will be the hydroxylammonium chloride salt. The free hydroxylamine can be obtained by basification with a mild base like sodium bicarbonate[5].

Experimental Protocol: Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent that can be used for the selective reduction of oximes to hydroxylamines, particularly at controlled pH[7][8].

Procedure:

-

Dissolve 3-acetylpyridine oxime in a suitable solvent such as methanol.

-

Adjust the pH of the solution to around 4 with an appropriate acid.

-

Add sodium cyanoborohydride (NaBH3CN) portion-wise while maintaining the temperature.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water and adjust the pH to be neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data for Hydroxylamine Synthesis

Synthesis Pathway Overview

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]

Physicochemical Properties of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of both a pyridine ring and a hydroxylamine functional group. These structural motifs are found in various biologically active molecules. This technical guide provides a summary of the available physicochemical properties of this compound, detailed methodologies for their experimental determination, and a brief overview of the potential biological significance of this class of compounds.

Chemical Structure and Identification

-

IUPAC Name: N-(1-(pyridin-3-yl)ethyl)hydroxylamine

-

CAS Number: 887411-44-1

-

Molecular Formula: C₇H₁₀N₂O[1]

-

Molecular Weight: 138.167 g/mol [1]

-

SMILES: CC(NO)c1cccnc1[1]

-

InChI: InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3[1]

Physicochemical Data

Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted values obtained from computational models. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value | Data Source |

| Molecular Weight | 138.167 g/mol | [1] |

| Density | 1.127 g/cm³ | ChemSrc |

| Boiling Point | 296.1 °C at 760 mmHg | ChemSrc |

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted data, the following sections detail standard experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology: Siwoloboff Method (Small Scale)

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus: The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid (e.g., mineral oil).

-

Procedure: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the pyridinium ion and the hydroxylamine group are of interest.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

Solubility is a crucial parameter for drug development, affecting absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

References

Elucidation of the Molecular Structure of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide

Disclaimer: The following technical guide provides a detailed protocol and predicted data for the structure elucidation of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Due to the absence of publicly available experimental data for this specific compound, the spectroscopic values presented herein are predicted based on established principles of organic spectroscopy and data from analogous chemical structures. This document is intended for research and informational purposes.

Proposed Chemical Structure

The compound this compound is proposed to have the following chemical structure, consisting of a pyridine ring substituted at the 3-position with an ethyl group, which in turn is attached to a hydroxylamine moiety at the first carbon of the ethyl chain.

Caption: Proposed chemical structure of this compound.

Plausible Synthesis Route

A plausible synthesis for this compound involves the reaction of 3-acetylpyridine with hydroxylamine. This reaction typically proceeds via the formation of an oxime intermediate, which is then reduced to the corresponding hydroxylamine.

Potential Mechanism of Action of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide for Researchers

Disclaimer: This document provides a theoretical framework for investigating the potential mechanism of action of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. As of the latest literature review, specific experimental data on the biological activity and mechanism of this particular compound are not publicly available. The information presented herein is based on the known biological activities of its constituent chemical moieties—the pyridine ring and the hydroxylamine group—and serves as a guide for future research.

Introduction

This compound is a heterocyclic compound incorporating a pyridine ring and a hydroxylamine functional group. The pyridine nucleus is a common scaffold in a multitude of FDA-approved drugs, known to influence properties such as metabolic stability, membrane permeability, potency, and receptor binding. Hydroxylamine and its derivatives are known to possess a range of biological activities, including antimicrobial and enzyme-inhibiting properties. The combination of these two moieties in this compound suggests potential for interesting pharmacological effects, warranting further investigation.

This guide outlines potential mechanisms of action, proposes a hypothetical experimental workflow for their investigation, and provides example protocols and data presentation formats to aid researchers in the study of this and similar molecules.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially exhibit a range of biological effects.

Antimicrobial Activity

Pyridyl-hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane and bactericidal activity.

Enzyme Inhibition

Hydroxylamine derivatives are known to interact with and inhibit various enzymes. For instance, some N-formyl hydroxylamine derivatives are potent inhibitors of peptide deformylase, a key enzyme in bacterial protein synthesis. The nitrogen and oxygen atoms of the hydroxylamine group can act as metal chelators, potentially inhibiting metalloenzymes.

Neurological and Psychotropic Effects

Pyridine derivatives have been shown to possess a wide range of effects on the central nervous system, including anticonvulsant, sedative, and anxiolytic activities. These effects are often mediated by interaction with various receptors and ion channels.

Proposed Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for elucidating the mechanism of action of this compound.

Caption: A hypothetical workflow for investigating the mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example Presentation of In Vitro Activity Data

| Compound | Target/Organism | Assay Type | Result (IC50/MIC in µM) |

| This compound | Staphylococcus aureus | MIC | Hypothetical Value |

| This compound | Escherichia coli | MIC | Hypothetical Value |

| This compound | Peptide Deformylase | IC50 | Hypothetical Value |

| This compound | Human Cell Line (e.g., HEK293) | CC50 | Hypothetical Value |

Note: The values in this table are hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement

Should this compound be found to inhibit a specific enzyme, for example, a kinase involved in a cancer-related signaling pathway, a diagrammatic representation of this interaction would be crucial.

Caption: Hypothetical inhibition of a signaling pathway by the compound.

Conclusion

While specific data for this compound is currently lacking, its chemical structure suggests several avenues for biological activity that are of interest to researchers in drug discovery. The proposed workflow and methodologies in this guide provide a starting point for a systematic investigation into the potential mechanism of action of this and related novel chemical entities. Further experimental studies are essential to validate these hypotheses and to determine the therapeutic potential of this compound.

An In-depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

Disclaimer: The following technical guide on N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a theoretical document based on established chemical principles and data from structurally analogous compounds. As of the time of this writing, there is a notable absence of published literature detailing the discovery, history, specific experimental protocols, and biological activity of this particular molecule. The CAS number 30391-89-0, sometimes associated with this compound name in online databases, is incorrectly linked and corresponds to Anthranilic acid isopropylamide. Therefore, the information presented herein is intended for research and development purposes as a predictive guide.

Core Compound Summary

This compound is a pyridine-containing hydroxylamine. While its specific discovery and history are not documented in readily available scientific literature, its structure suggests potential applications in medicinal chemistry and drug development, given the prevalence of the pyridine scaffold and the reactivity of the hydroxylamine functional group in biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Predicted |

| Molecular Weight | 138.17 g/mol | Predicted |

| Canonical SMILES | CC(NO)c1cccnc1 | Predicted |

| CAS Number | Not Assigned | N/A |

Proposed Synthesis and Experimental Protocols

The most chemically sound and probable synthetic route to this compound is a two-step process commencing with the formation of an oxime from 3-acetylpyridine, followed by the selective reduction of the oxime to the desired hydroxylamine.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis and purification workflow for this compound.

Step 1: Synthesis of 3-Acetylpyridine Oxime

This procedure is based on standard oximation reactions of ketones.[1]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (82.5 mmol) of 3-acetylpyridine in 100 mL of ethanol.

-

Addition of Reagents: To this solution, add 8.6 g (123.8 mmol) of hydroxylamine hydrochloride and 16.9 g (206.3 mmol) of sodium acetate.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: To the residue, add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-acetylpyridine oxime. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford a white crystalline solid.

Step 2: Reduction of 3-Acetylpyridine Oxime to this compound

This protocol is adapted from procedures for the selective reduction of oximes to hydroxylamines using mild reducing agents.[2]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (36.7 mmol) of 3-acetylpyridine oxime in 100 mL of methanol.

-

pH Adjustment: Add a few drops of a methyl orange indicator solution. Carefully add a 1:1 solution of concentrated hydrochloric acid in methanol dropwise until the solution turns and remains slightly red.

-

Addition of Reducing Agent: Cool the solution in an ice bath and slowly add 3.45 g (55.1 mmol) of sodium cyanoborohydride in small portions, ensuring the temperature does not rise significantly.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully quench the reaction by making it basic with concentrated ammonium hydroxide. Add 100 mL of water.

-

Isolation: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, related N-alkyl-N-(pyridin-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[3][4] The mechanism of action for these related compounds is not fully elucidated but may involve oxidative stress or inhibition of essential bacterial enzymes.

Hypothetical Signaling Pathway in Bacteria

The following diagram illustrates a potential mechanism of action for a pyridyl-hydroxylamine compound as an antibacterial agent, based on the known activities of similar molecules.

References

- 1. byjus.com [byjus.com]

- 2. prepchem.com [prepchem.com]

- 3. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Uncharted: A Technical Guide to the Preliminary Biological Activity Screening of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine represents a novel chemical entity with unexplored therapeutic potential. While direct biological data for this compound is not publicly available, its structural motifs—a pyridine ring and a hydroxylamine functional group—are present in numerous biologically active molecules. This guide outlines a proposed strategic workflow for the preliminary biological activity screening of this compound. The experimental protocols and potential mechanisms of action detailed herein are extrapolated from established research on analogous compounds. This document serves as a comprehensive roadmap for initiating the preclinical investigation of this promising molecule.

Introduction: Rationale for Screening

The pyridine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the hydroxylamine functional group is recognized for its chemical reactivity and its role in the mechanism of action of various therapeutic agents, notably as an inhibitor of enzymes like ribonucleotide reductase (RNR). The combination of these two pharmacophores in this compound suggests a strong rationale for investigating its biological properties.

Given the activities of structurally related compounds, a preliminary screening of this compound should focus on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Proposed Biological Screening Workflow

A tiered approach is recommended to efficiently screen this compound, starting with broad cytotoxicity assays and progressing to more specific and mechanistically focused studies.

Caption: Proposed workflow for preliminary biological screening.

Data Presentation: Activities of Structurally Related Compounds

To inform the screening strategy, the following table summarizes the reported biological activities of compounds structurally related to this compound.

| Compound Class | Example Compound | Observed Activity | Potency (MIC/IC50) |

| Pyridinium Salts | 1-alkyl-pyridinium salts | Antibacterial | Varies with alkyl chain length |

| Pyridine-3-carbonitriles | 2-thioxopyridine-3-carbonitrile derivatives | Antimicrobial, Antiviral | Not specified |

| N-Pyridin-3-yl-benzenesulfonamide | N-Pyridin-3-yl-benzenesulfonamide | Antibacterial (Gram +/-) | Zone of inhibition: 5-16 mm |

Experimental Protocols

The following are detailed methodologies for key proposed experiments.

General Cytotoxicity: MTT Assay

This assay provides a baseline understanding of the compound's toxicity against mammalian cells.

Protocol:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The medium in the wells is replaced with medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for 24-48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

Protocol:

-

Bacterial Strains: A panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, is used.

-

Culture Preparation: Bacteria are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a concentration of approximately 5 x 105 CFU/mL.

-

Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using MHB.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Mechanism of Action: Ribonucleotide Reductase Inhibition

Many hydroxylamine-containing compounds exert their biological effects by inhibiting ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. This is a plausible mechanism for this compound.

Caption: Hypothetical mechanism via RNR inhibition.

Conclusion

While this compound remains a compound with no reported biological activity, its chemical structure suggests several avenues for investigation. The proposed screening workflow, from broad toxicity profiling to specific antimicrobial and anticancer assays, provides a clear and logical path forward. The experimental protocols and hypothesized mechanism of action detailed in this guide are intended to facilitate the initial exploration of this compound's therapeutic potential. Further research is warranted to elucidate the true biological profile of this compound and its potential as a lead compound in drug discovery.

References

In-Depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, including its chemical identifiers, potential synthetic routes, and a review of the biological activities of related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Core Compound Identifiers

This compound is a pyridine derivative with potential applications in medicinal chemistry. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| CAS Number | 30391-89-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | N-(1-(pyridin-3-yl)ethyl)hydroxylamine |

| Canonical SMILES | CC(C1=CN=C=C1)NO |

| InChI Key | BMRQKSLZIZYQSN-UHFFFAOYSA-N |

Synthesis and Manufacturing

A likely and efficient synthesis strategy would involve a two-step process starting from the commercially available 3-acetylpyridine.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Acetylpyridine Oxime A solution of 3-acetylpyridine and hydroxylamine hydrochloride in a suitable solvent such as ethanol, with a weak base like pyridine, would be heated. This standard oximation reaction is expected to proceed with high yield.

Step 2: Reduction to this compound The resulting 3-acetylpyridine oxime would then be reduced to the target hydroxylamine. This reduction can be achieved using various reagents, such as sodium cyanoborohydride (NaBH₃CN) under acidic conditions or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). The choice of reducing agent would be critical to prevent over-reduction to the corresponding amine.

Alternative Synthetic Route: Buchwald-Hartwig Amination A more modern and versatile approach could be adapted from the synthesis of related N-alkyl-N-(pyridin-yl)hydroxylamines.[1] This would involve the palladium-catalyzed cross-coupling of a 3-halopyridine with an appropriate N-protected hydroxylamine, followed by deprotection. While this method has been successfully applied to the synthesis of a pyridin-3-yl hydroxylamine analog, the yields were noted to be lower than for the corresponding pyridin-2-yl isomer.[1]

Biological Activity and Potential Applications

Specific biological data for this compound is not currently available in the public domain. However, the broader class of pyridine and hydroxylamine derivatives has been extensively studied, revealing a wide range of biological activities.

Antibacterial Properties: Research into N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).[1] The pyridine moiety is a common feature in many antibacterial agents.[2] Given these precedents, it is plausible that this compound could exhibit similar antibacterial properties.

Antiproliferative and Anticancer Activity: Pyridine derivatives are a well-established class of compounds with significant antiproliferative activity against various cancer cell lines. The specific substitutions on the pyridine ring play a crucial role in determining their efficacy.

Other Potential Activities: The pyridine scaffold is present in drugs with a wide array of therapeutic uses, including antiviral, anti-inflammatory, and antimalarial applications. Furthermore, hydroxylamine-containing compounds have been investigated for their roles as enzyme inhibitors and in other therapeutic contexts.

Structure-Activity Relationship (SAR) Considerations: For the related N-alkyl-N-(pyridin-2-yl)hydroxylamines, structure-activity relationship studies have shown that the nature of the alkyl substituent on the hydroxylamine nitrogen significantly influences the antibacterial potency.[1] Similar SAR studies would be necessary to optimize the biological activity of this compound and its derivatives.

Experimental Data (Inferred and for Related Compounds)

As specific experimental data for the title compound is unavailable, the following tables present data for related compounds to provide a basis for future research.

Table 1: Antibacterial Activity of Related Pyridin-yl-hydroxylamine Compounds

| Compound | Target Organism | MIC₉₀ (µM) | Reference |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine A | Micrococcus luteus | 2.0 | [1] |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine B | Staphylococcus aureus (MRSA) | Moderate | [1] |

| N-alkyl-N-(pyridin-2-yl)hydroxylamine C | Enterococcus faecalis (VRE) | Moderate | [1] |

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several potential pathways can be postulated.

Inhibition of Bacterial Cell Wall Synthesis: Many pyridine-based antibacterial agents interfere with key enzymes involved in the synthesis of the bacterial cell wall.

Enzyme Inhibition: The hydroxylamine moiety can act as a metal-chelating group, potentially inhibiting metalloenzymes that are essential for bacterial survival.

Logical Relationship for Investigating Mechanism of Action:

Caption: A logical workflow for elucidating the mechanism of action.

Conclusion

This compound represents an under-explored molecule within the medicinally significant class of pyridine derivatives. While specific biological data is lacking, the known activities of structurally similar compounds, particularly in the antibacterial field, suggest that this molecule and its derivatives are promising candidates for further investigation. The proposed synthetic routes offer a clear path to obtaining this compound for research purposes. Future studies should focus on its synthesis, in vitro and in vivo biological evaluation, and elucidation of its mechanism of action to fully understand its therapeutic potential.

References

- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Molecular Modeling of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical molecular modeling of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, a molecule of interest in medicinal chemistry due to the prevalence of pyridine and hydroxylamine moieties in bioactive compounds.[1][2] In the absence of specific experimental data for this compound, this document outlines a robust computational workflow based on established methodologies for similar molecules.[3][4][5][6] The guide details protocols for geometry optimization, conformational analysis, and the calculation of key electronic and spectroscopic properties using Density Functional Theory (DFT). The presented data, while hypothetical, serves as a realistic representation of the expected outcomes from such a computational study. This guide is intended to serve as a practical handbook for researchers initiating theoretical investigations into the physicochemical properties of novel small molecules.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the hydroxylamine functional group is present in numerous biologically active molecules and is a key player in various enzymatic reactions.[7][8] The combination of these two moieties in this compound presents a molecule with significant potential for biological activity. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its behavior in a biological environment and for rational drug design.

Theoretical molecular modeling, particularly quantum chemical methods like Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties.[4][5][9] DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic structure, providing insights that are often difficult to obtain through experimental means alone.[3][6] This guide will delineate a comprehensive computational protocol for the thorough characterization of this compound.

Experimental Protocols (Computational Methodologies)

The following sections detail the proposed computational workflow for the theoretical characterization of this compound.

Software and Hardware

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. A high-performance computing cluster is recommended for efficient execution of the calculations, particularly for the conformational analysis.

Initial Structure Preparation

The initial 3D structure of this compound will be built using a molecular editor such as GaussView, Avogadro, or ChemDraw. The initial geometry will be subjected to a preliminary geometry optimization using a computationally less expensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting structure.

Conformational Analysis

Due to the presence of several rotatable bonds, a thorough conformational analysis is crucial to identify the low-energy conformers of the molecule.[10][11] A systematic conformational search will be performed by rotating the dihedral angles associated with the ethyl and hydroxylamine groups.

-

Protocol:

-

Identify the key rotatable dihedral angles: C(pyridine)-C(ethyl), C(ethyl)-N(hydroxylamine), and N-O(hydroxylamine).

-

Perform a relaxed potential energy surface scan for each dihedral angle in increments of 30 degrees, from 0 to 360 degrees.

-

The geometry at each step of the scan will be optimized at the B3LYP/6-31G(d) level of theory.

-

The identified minima on the potential energy surfaces will be used as starting points for full geometry optimizations.

-

Geometry Optimization and Vibrational Frequency Analysis

The most stable conformers identified from the conformational analysis will be subjected to full geometry optimization and frequency calculations at a higher level of theory.

-

Protocol:

-

Optimize the geometry of each stable conformer using the B3LYP functional with the 6-311++G(d,p) basis set.[3][5]

-

Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

The relative energies of the conformers will be calculated, including the ZPVE correction.

-

Electronic Structure Analysis

For the most stable conformer, a detailed electronic structure analysis will be performed.

-

Protocol:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and hyperconjugative interactions.[3]

-

Data Presentation

The following tables present hypothetical but plausible data that would be generated from the computational protocols described above.

Table 1: Relative Energies of the Most Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Relative Energy with ZPVE (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.82 | 20.1 |

| Conf-3 | 1.52 | 1.48 | 4.6 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyridine)-C(ethyl) | 1.52 | - | - |

| C(ethyl)-N(hydroxylamine) | 1.47 | 110.5 | 178.5 |

| N-O | 1.45 | 105.2 | 175.0 |

| C(pyridine)-C(ethyl)-N | - | 112.3 | - |

| C(ethyl)-N-O | - | 108.9 | - |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Calculated Electronic Properties of the Most Stable Conformer (Conf-1)

| Property | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Dipole Moment (Debye) | 2.87 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between the different theoretical analyses.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 9. search.lib.jmu.edu [search.lib.jmu.edu]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Initial In Vitro Evaluation of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific in vitro evaluation data for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. This technical guide, therefore, provides a representative framework for the initial in vitro assessment of a novel pyridine hydroxylamine derivative, drawing upon methodologies and data from studies on structurally related compounds. The experimental protocols and data presented herein are illustrative and based on established practices in drug discovery for similar chemical entities.

Introduction

Hydroxylamine-containing compounds represent a promising class of molecules with diverse biological activities, including enzyme inhibition and antimicrobial effects. The pyridine scaffold is a common feature in many pharmacologically active agents. The initial in vitro evaluation of a novel compound, such as this compound, is a critical step in the drug discovery process to determine its biological activity, mechanism of action, and potential as a therapeutic agent. This document outlines a representative approach to such an evaluation.

Hypothetical In Vitro Evaluation Workflow

The initial assessment of a novel compound typically follows a structured workflow designed to characterize its biological effects in a controlled laboratory setting.

Target-Based Evaluation: Enzyme Inhibition

Many hydroxylamine derivatives exhibit inhibitory activity against various enzymes. A primary step in the in vitro evaluation is often to assess the compound's effect on specific, disease-relevant enzymes. Pyridine-containing compounds have been explored as inhibitors for a range of enzymes[1].

Representative Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a test compound against a specific enzyme.

-

Reagents and Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Target enzyme in an appropriate buffer.

-

Substrate for the enzyme.

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate product).

-

Assay buffer.

-

96-well microplates.

-

Plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of the enzyme to each well of the microplate.

-

Add the serially diluted test compound to the wells. Include control wells with no inhibitor and wells with a known inhibitor.

-

Incubate the enzyme and compound mixture for a predetermined time at a specific temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Hypothetical Data Presentation: Enzyme Inhibition

The following table illustrates how quantitative data from enzyme inhibition studies could be presented.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Enzyme X | Data Not Available |

| Reference Inhibitor | Enzyme X | 0.5 |

| This compound | Enzyme Y | Data Not Available |

| Reference Inhibitor | Enzyme Y | 1.2 |

Phenotypic Evaluation: Antibacterial Activity

Structurally related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria[2]. Therefore, assessing the antibacterial potential of this compound would be a logical step.

Representative Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Reagents and Materials:

-

Test compound dissolved in a suitable solvent.

-

Bacterial culture in the logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microplates.

-

Incubator.

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Micrococcus luteus).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation: Antibacterial Activity of a Related Compound

The following table summarizes the antibacterial activity of a related compound, N-alkyl-N-(pyridin-2-yl)hydroxylamine, against various bacterial strains as reported in the literature.

| Bacterial Strain | MIC90 (µM)[2] |

| Micrococcus luteus ATCC 10240 | 2.0 |

| Staphylococcus aureus (MRSA) | Moderate Activity |

| Enterococcus faecalis (VRE) | Moderate Activity |

Potential Mechanism of Action: Signaling Pathway Modulation

While the specific mechanism of action for this compound is unknown, a hypothetical mechanism could involve the inhibition of a key enzyme in a bacterial signaling pathway, leading to cell death.

Conclusion

While specific in vitro data for this compound are not currently available in the public domain, this guide provides a comprehensive framework for its initial evaluation. Based on the activity of structurally related compounds, promising avenues for investigation include enzyme inhibition and antibacterial activity. The detailed protocols and data presentation formats outlined here serve as a robust starting point for researchers and drug development professionals to characterize the biological profile of this and other novel chemical entities.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed, adaptable experimental protocols for acquiring high-quality spectroscopic data and includes visualizations of the analytical workflow and the logical integration of these techniques for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 3-ethylpyridine and 1-(pyridin-3-yl)ethanol[1][2][3].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-2 (Pyridine) |

| ~8.50 | dd | 1H | H-6 (Pyridine) |

| ~7.70 | dt | 1H | H-4 (Pyridine) |

| ~7.30 | dd | 1H | H-5 (Pyridine) |

| ~5.50 (broad) | s | 1H | -OH |

| ~4.80 (broad) | s | 1H | -NH |

| ~4.20 | q | 1H | -CH(CH₃)- |

| ~1.50 | d | 3H | -CH(CH₃)- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | C-2 (Pyridine) |

| ~148.5 | C-6 (Pyridine) |

| ~140.0 | C-3 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~60.0 | -CH(CH₃)- |

| ~22.0 | -CH(CH₃)- |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | O-H Stretch |

| 3300-3100 (broad) | Medium | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2900 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1580, ~1480, ~1430 | Medium-Strong | Pyridine Ring C=C and C=N Stretches[4] |

| ~1100 | Medium | C-N Stretch |

| ~1050 | Medium | C-O Stretch |

Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₃]⁺ |

| 136 | Moderate | [M - NHOH]⁺ |

| 121 | Moderate | [M - CH₃ - NHOH]⁺ |

| 106 | High | [C₅H₄NCHCH₃]⁺ (Benzylic cleavage) |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridine ring) |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of 12-16 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 200-240 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 2-5 seconds.

-

Collect 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation if necessary.

-

Use a standard EI energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

-

Data Processing: The instrument's software will generate the mass spectrum, displaying the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Processes

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for N-(1--Pyridin-3-YL-ethyl)-hydroxylamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the in vitro cytotoxic effects of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine on a selected cancer cell line. Given the absence of specific literature on this compound, the following protocol is a comprehensive template derived from established methodologies for similar chemical entities, such as hydroxylamine and pyridine derivatives.

Introduction

This compound is a research chemical with a structure that suggests potential biological activity. The pyridine moiety is a common feature in many anti-cancer agents, known to interact with various cellular targets and signaling pathways.[1][2][3][4] The hydroxylamine group, on the other hand, can be involved in redox reactions and may act as an enzyme inhibitor, for instance, by scavenging free radicals.[5][6][7] This protocol outlines a robust method to assess the cytotoxic potential of this compound, a critical first step in the drug discovery process.

Experimental Objectives

-

To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

-

To evaluate the dose-dependent and time-dependent effects of the compound on cell viability.

-

To establish a foundational dataset for further mechanistic studies.

Suggested Cell Line

For this initial study, a well-characterized and commonly used cancer cell line is recommended. The human lung carcinoma cell line A549 is a suitable model due to its robustness and extensive use in cytotoxicity and anti-cancer drug screening studies.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.

Table 1: Dose-Response Data for this compound

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Table 2: IC50 Values of this compound

| Time Point | IC50 (µM) |

| 24h | |

| 48h | |

| 72h |

Experimental Protocols

Materials and Reagents

-

This compound (purity ≥95%)

-

A549 human lung carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Sterile cell culture flasks and consumables

Cell Culture and Maintenance

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding:

-

Harvest A549 cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to achieve final treatment concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should not exceed 0.1%.

-

Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Assay:

-

At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the cytotoxicity assessment of this compound.

Postulated Signaling Pathway

Based on the known activities of pyridine derivatives in cancer, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: A diagram showing the postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 6. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for the Analytical Determination of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a chemical entity of interest in pharmaceutical development and safety assessment due to its structural relation to potentially genotoxic hydroxylamines. Accurate and sensitive detection of this compound in various samples is crucial for process control, impurity profiling, and toxicological studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation. The presence of a pyridine ring in this compound provides a UV chromophore, potentially allowing for direct HPLC-UV detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. GC-MS can also be employed, typically requiring a derivatization step to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary based on instrumentation and matrix effects. Method validation is required for specific applications.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.008 ppm[1] | ~1-10 ppb |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.025 ppm[1] | ~5-30 ppb |

| Linearity (r²) | >0.995 | >0.998 | >0.995 |

| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |

| Precision (%RSD) | < 5% | < 3% | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where sufficient concentration is present.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[2]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid or TFA) and acetonitrile. A typical starting point is 95:5 (v/v) Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm (based on the pyridine chromophore)[2]

-

Injection Volume: 10 µL

Protocol:

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for detecting trace levels of the analyte in complex matrices such as biological fluids or environmental samples.

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase C18 or HILIC column

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for the analyte. The exact m/z values will need to be determined by infusing a standard solution.

-

Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Protocol:

-

Standard and Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to remove interferences.

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantification: Use the area of the MRM transition peak for quantification against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is an alternative for volatile and thermally stable derivatives of the analyte. Derivatization is necessary to improve its chromatographic properties.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Derivatizing agent (e.g., Acetone, N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvent (e.g., Dichloromethane, Ethyl acetate)

-

This compound reference standard

Derivatization Protocol (Example with Acetone):

-

To an aliquot of the sample or standard in a vial, add an excess of acetone.

-

Optionally, a catalyst such as a weak base can be added.

-

Heat the mixture gently (e.g., 60 °C for 30 minutes) to form the corresponding oxime derivative.[3]

-

Cool to room temperature before injection.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivative.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI)

-

Mass Analyzer: Scan a suitable mass range or use Selected Ion Monitoring (SIM) for target ions of the derivative.

Protocol:

-

Derivatization: Derivatize both the standards and samples as described above.

-

Analysis: Inject the derivatized solutions into the GC-MS system.

-

Quantification: Use the peak area of a characteristic ion of the derivative for quantification against a calibration curve of derivatized standards.

Visualizations

Caption: HPLC-UV analysis workflow for this compound.

Caption: LC-MS/MS analysis workflow for trace-level detection.

Caption: GC-MS analysis workflow following a derivatization step.

References

- 1. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. | Sigma-Aldrich [sigmaaldrich.com]

Application of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and its Analogs in Enzyme Inhibition Assays: A Focus on Indoleamine 2,3-Dioxygenase 1 (IDO1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific data on the direct application of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in enzyme inhibition assays is not extensively documented in publicly available literature, the broader class of hydroxylamine-containing compounds and pyridine derivatives has shown significant activity as enzyme inhibitors.[1][2][3][4][5][6] A particularly relevant target for such scaffolds is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[7][8][9] IDO1 is a critical regulator of immune responses and is implicated in various pathologies, most notably cancer, by creating an immunosuppressive microenvironment that allows tumors to evade immune surveillance.[10][11][12]

This document provides detailed application notes and protocols for the use of hydroxylamine-based inhibitors, using the well-characterized and potent IDO1 inhibitor, Epacadostat (INCB024360), as a representative example. These guidelines are intended to be adaptable for the screening and characterization of novel compounds, including this compound and its analogs, against IDO1.

Mechanism of Action: IDO1 Inhibition